molecular formula C12H17BrN2O B14795861 2-amino-N-[(2-bromophenyl)methyl]-3-methylbutanamide

2-amino-N-[(2-bromophenyl)methyl]-3-methylbutanamide

Cat. No.: B14795861
M. Wt: 285.18 g/mol
InChI Key: JSXGBEZTXIXIOQ-UHFFFAOYSA-N
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Description

(S)-2-Amino-N-(2-bromobenzyl)-3-methylbutanamide is an organic compound that features a bromobenzyl group attached to an amino acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-N-(2-bromobenzyl)-3-methylbutanamide typically involves the reaction of (S)-3-methyl-2-aminobutanoic acid with 2-bromobenzyl chloride. The reaction is carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of corresponding oxides or imines.

    Reduction: Reduction reactions can target the bromobenzyl group, converting it to a benzyl group.

    Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium azide or sodium hydroxide in polar solvents.

Major Products:

    Oxidation: Formation of imines or oxides.

    Reduction: Formation of benzyl derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

(S)-2-Amino-N-(2-bromobenzyl)-3-methylbutanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(2-bromobenzyl)-3-methylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzyl group can facilitate binding to hydrophobic pockets, while the amino group can form hydrogen bonds with active sites. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

  • (S)-2-Amino-N-(2-chlorobenzyl)-3-methylbutanamide
  • (S)-2-Amino-N-(2-fluorobenzyl)-3-methylbutanamide
  • (S)-2-Amino-N-(2-iodobenzyl)-3-methylbutanamide

Comparison:

  • Uniqueness: The presence of the bromine atom in (S)-2-Amino-N-(2-bromobenzyl)-3-methylbutanamide imparts unique reactivity and binding properties compared to its chloro, fluoro, and iodo analogs. Bromine’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets.
  • Reactivity: Bromine is more reactive in substitution reactions compared to chlorine and fluorine but less reactive than iodine.
  • Applications: The specific applications may vary based on the halogen present, with each analog potentially offering distinct advantages in different contexts.

Properties

Molecular Formula

C12H17BrN2O

Molecular Weight

285.18 g/mol

IUPAC Name

2-amino-N-[(2-bromophenyl)methyl]-3-methylbutanamide

InChI

InChI=1S/C12H17BrN2O/c1-8(2)11(14)12(16)15-7-9-5-3-4-6-10(9)13/h3-6,8,11H,7,14H2,1-2H3,(H,15,16)

InChI Key

JSXGBEZTXIXIOQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NCC1=CC=CC=C1Br)N

Origin of Product

United States

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